N-(3-methoxyphenyl)-3-methyl-4-nitrobenzamide N-(3-methoxyphenyl)-3-methyl-4-nitrobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11113797
InChI: InChI=1S/C15H14N2O4/c1-10-8-11(6-7-14(10)17(19)20)15(18)16-12-4-3-5-13(9-12)21-2/h3-9H,1-2H3,(H,16,18)
SMILES: CC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)OC)[N+](=O)[O-]
Molecular Formula: C15H14N2O4
Molecular Weight: 286.28 g/mol

N-(3-methoxyphenyl)-3-methyl-4-nitrobenzamide

CAS No.:

Cat. No.: VC11113797

Molecular Formula: C15H14N2O4

Molecular Weight: 286.28 g/mol

* For research use only. Not for human or veterinary use.

N-(3-methoxyphenyl)-3-methyl-4-nitrobenzamide -

Specification

Molecular Formula C15H14N2O4
Molecular Weight 286.28 g/mol
IUPAC Name N-(3-methoxyphenyl)-3-methyl-4-nitrobenzamide
Standard InChI InChI=1S/C15H14N2O4/c1-10-8-11(6-7-14(10)17(19)20)15(18)16-12-4-3-5-13(9-12)21-2/h3-9H,1-2H3,(H,16,18)
Standard InChI Key DWNMMYOWGIZRPO-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)OC)[N+](=O)[O-]
Canonical SMILES CC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)OC)[N+](=O)[O-]

Introduction

N-(3-methoxyphenyl)-3-methyl-4-nitrobenzamide is a synthetic organic compound belonging to the benzamide class. It is characterized by its specific structural features, including a nitro group and a methoxy group attached to the benzene rings, which contribute to its chemical and biological properties. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its potential applications.

Synthesis and Preparation

The synthesis of N-(3-methoxyphenyl)-3-methyl-4-nitrobenzamide typically involves the reaction of 3-methoxyaniline with 3-methyl-4-nitrobenzoyl chloride in the presence of a base. This reaction is a common method for forming amide bonds and can be optimized using various solvents and conditions to improve yield and purity.

ReagentRoleReaction Conditions
3-methoxyanilineAmine componentRoom temperature, basic conditions
3-methyl-4-nitrobenzoyl chlorideAcyl chloride componentRoom temperature, basic conditions
Base (e.g., pyridine or triethylamine)Catalyst/baseRoom temperature, basic conditions

Biological Activity

Research into the biological activity of N-(3-methoxyphenyl)-3-methyl-4-nitrobenzamide is ongoing, but it is believed to have potential applications in pharmaceuticals due to its structural similarity to compounds with known biological effects. The presence of a nitro group and a methoxy group can influence its interaction with biological targets.

Potential ApplicationRationale
Antimicrobial ActivityStructural similarity to known antimicrobial agents
Anti-inflammatory ActivityPotential interaction with inflammatory pathways

Environmental Impact

The environmental impact of N-(3-methoxyphenyl)-3-methyl-4-nitrobenzamide is not well-documented, but compounds with similar structures can potentially persist in the environment and affect aquatic life. Further studies are needed to assess its biodegradability and toxicity.

Environmental ConcernStatus
BiodegradabilityNot well-studied
Aquatic ToxicityPotential risk, requires further investigation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator